molecular formula C21H24N2O4S B11440919 Dimethyl 2-{[benzyl(propan-2-yl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[benzyl(propan-2-yl)carbamothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11440919
M. Wt: 400.5 g/mol
InChI Key: UFUMUTRNLMTFCX-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[BENZYL(PROPAN-2-YL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with methyl groups and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[BENZYL(PROPAN-2-YL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

1,4-DIMETHYL 2-{[BENZYL(PROPAN-2-YL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[BENZYL(PROPAN-2-YL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-{[BENZYL(PROPAN-2-YL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

dimethyl 2-[[benzyl(propan-2-yl)carbamothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H24N2O4S/c1-14(2)23(13-15-8-6-5-7-9-15)21(28)22-18-12-16(19(24)26-3)10-11-17(18)20(25)27-4/h5-12,14H,13H2,1-4H3,(H,22,28)

InChI Key

UFUMUTRNLMTFCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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